5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Lipophilicity Drug Design Physicochemical Properties

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1000339-73-0) is a functionalized thiazole building block featuring a bromomethyl group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position. The compound has a molecular formula of C6H5BrF3NS and a molecular weight of 260.08 g/mol.

Molecular Formula C6H5BrF3NS
Molecular Weight 260.08 g/mol
CAS No. 1000339-73-0
Cat. No. B1294204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
CAS1000339-73-0
Molecular FormulaC6H5BrF3NS
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)CBr)C(F)(F)F
InChIInChI=1S/C6H5BrF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3
InChIKeyOYDQGPCAYKWSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1000339-73-0) for Synthesis and Medicinal Chemistry


5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1000339-73-0) is a functionalized thiazole building block featuring a bromomethyl group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position [1]. The compound has a molecular formula of C6H5BrF3NS and a molecular weight of 260.08 g/mol [1]. Its computed XLogP3 of 2.9 indicates substantial lipophilicity [1]. It is typically supplied as a pale yellow liquid with a density of approximately 1.718 g/cm³ . This heterocyclic scaffold is employed in the synthesis of pharmaceuticals and agrochemicals, where the bromomethyl group serves as an electrophilic handle for nucleophilic substitution and the trifluoromethyl group modulates physicochemical properties .

Why Generic Substitution of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole Fails: Positional Isomers and Property Gaps


The substitution pattern on the thiazole ring critically determines reactivity and physicochemical properties. The presence of a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a bromomethyl group at the 5-position in 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 1000339-73-0) creates a unique electrophilic center with distinct steric and electronic characteristics [1]. In contrast, isomers such as 5-(bromomethyl)-2-(trifluoromethyl)thiazole (CAS 157984-62-8) or 2-(bromomethyl)-4-(trifluoromethyl)thiazole (CAS 852854-41-2) possess different substitution patterns, leading to altered reactivity in nucleophilic substitution reactions and different physicochemical properties [2]. These differences directly impact synthetic yields, the stability of intermediates, and the biological activity of final products, making generic substitution unreliable without empirical validation .

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole: Quantitative Differentiation from Analogs


Lipophilicity Differentiation: XLogP3 of 2.9 vs. 2.5 for 2-CF3 Analog and 1.8 for Non-CF3 Analog

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole exhibits a computed XLogP3 of 2.9, which is 0.4 units higher than its positional isomer 5-(bromomethyl)-2-(trifluoromethyl)thiazole (XLogP3 = 2.5) and 1.1 units higher than the non-trifluoromethyl analog 5-(bromomethyl)-2-methyl-1,3-thiazole (logP = 1.8) [1][2][3]. This increased lipophilicity arises from the combined effect of the methyl group at the 2-position and the trifluoromethyl group at the 4-position [1].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Density: 260.08 g/mol and 1.718 g/cm³ vs. 246.05 g/mol for 2-CF3 Isomer

The molecular weight of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is 260.08 g/mol, which is 14.03 g/mol higher than the 2-CF3 isomer 5-(bromomethyl)-2-(trifluoromethyl)thiazole (MW = 246.05 g/mol) [1][2]. This difference is due to the presence of an additional methyl group in the target compound. Additionally, the target compound has a reported density of 1.718 g/cm³ .

Physicochemical Properties Synthesis Purification

Purity Grade Availability: 97% vs. Standard 95% for Analogs

5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is commercially available in a 97% purity grade from Thermo Scientific, whereas many positional isomers, such as 5-(bromomethyl)-2-(trifluoromethyl)thiazole, are typically offered at 95% purity . The 97% grade provides a higher assay specification (96.5–100.0% assay range), ensuring reduced impurities and greater consistency in synthetic reactions .

Quality Control Procurement Synthetic Reliability

Substitution Pattern Impact: 5-Bromomethyl vs. 2-Bromomethyl Reactivity

The position of the bromomethyl group on the thiazole ring influences its electrophilic reactivity. In 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole, the bromomethyl group is adjacent to the sulfur atom, whereas in 2-(bromomethyl)-4-(trifluoromethyl)thiazole (CAS 852854-41-2), the bromomethyl group is adjacent to the nitrogen atom [1]. This positional difference alters the electron density at the reactive methylene carbon, affecting nucleophilic substitution rates and regioselectivity .

Reactivity Electrophilicity Synthetic Strategy

Best Application Scenarios for 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole Based on Differentiation Evidence


Design of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The computed XLogP3 of 2.9 for 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole, which is higher than that of the 2-CF3 isomer (XLogP3 = 2.5), makes it a preferred building block for medicinal chemistry projects aiming to increase the lipophilicity of lead compounds [1]. The bromomethyl group serves as a versatile electrophilic handle for introducing this lipophilic scaffold into larger molecules via nucleophilic substitution, while the trifluoromethyl group enhances metabolic stability .

High-Purity Synthesis for Sensitive Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

The availability of a 97% purity grade for 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole, as opposed to the standard 95% purity for many analogs, makes it the compound of choice for reactions that are sensitive to impurities, such as palladium-catalyzed cross-coupling reactions or other transition-metal-mediated transformations . The higher purity reduces the risk of catalyst poisoning and improves overall yield and reproducibility.

Synthesis of Agrochemical Intermediates Requiring Specific Substitution Patterns

The unique substitution pattern of 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole, with a methyl group at the 2-position and a trifluoromethyl group at the 4-position, provides a distinct electronic environment that can influence the biological activity of agrochemicals [2]. This compound is well-suited for the synthesis of thiazole-containing fungicides or herbicides where the trifluoromethyl group is known to enhance bioactivity [3].

Development of Fluorinated Building Blocks for Materials Science

The combination of a bromomethyl group, a methyl group, and a trifluoromethyl group on the thiazole ring makes 5-(Bromomethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole a valuable intermediate for the synthesis of fluorinated materials. Its higher molecular weight and density compared to non-methylated analogs can be advantageous in the design of polymers or liquid crystals where specific physical properties are required .

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